(3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine
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Overview
Description
Scientific Research Applications
Metabolism and Toxicology Studies
Research often focuses on understanding the metabolism, toxicity, and pharmacokinetics of chemical compounds. For example, studies on the metabolism of methadone and the kinetics of drug interactions in human liver microsomes illustrate the complexity of biochemical reactions and the importance of assessing drug safety and efficacy (Dinis-Oliveira, 2016); (Khojasteh et al., 2011). These studies could inform investigations into the metabolism of (3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl)methanamine, particularly in understanding how it is processed by the body and its potential interactions with other substances.
Environmental Impact and Degradation
The environmental impact and degradation pathways of chemical compounds are critical areas of study. Research on the formation and destruction of N-nitrosodimethylamine (NDMA) in water illustrates the importance of understanding how compounds break down in environmental contexts (Sharma, 2012). This type of research could be relevant for assessing the environmental stability and degradation products of this compound, especially if it is used in industrial or pharmaceutical contexts.
Biodegradation and Microbial Metabolism
Studies on microbial metabolism and biodegradation pathways provide insights into how organisms may break down or utilize synthetic compounds. For instance, research on bacterial metabolism of cyanuric acid through allophanate hydrolase rather than urease points to specific enzymatic pathways involved in the degradation of complex molecules (Cheng et al., 2005). Similar methodologies could be applied to study how microbes might interact with this compound, potentially revealing biodegradation pathways or uses in bioremediation.
Safety and Hazards
Properties
IUPAC Name |
[3,3-dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-6(2)3-7(4-6,5-12)8(9,10)11/h3-5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSULWWIQVGFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.